Bis(dimethylamino)dichloromethane
Description
Bis(dimethylamino)methane (chemical formula: (CH₃)₂N–CH₂–N(CH₃)₂) is an aliphatic tertiary amine derivative formed via the nucleophilic substitution reaction between dimethylamine and dichloromethane (DCM). This compound is primarily observed as a byproduct in synthetic procedures where DCM is used as a solvent in the presence of excess dimethylamine. The reaction mechanism involves the displacement of chlorine atoms by dimethylamino groups, leading to HCl accumulation, which can desilylate sensitive intermediates and reduce reaction yields . While structurally distinct from dichloromethane, its formation highlights the reactivity of DCM under amine-rich conditions.
Properties
CAS No. |
108790-41-6 |
|---|---|
Molecular Formula |
C5H12Cl2N2 |
Molecular Weight |
171.07 g/mol |
IUPAC Name |
1,1-dichloro-N,N,N',N'-tetramethylmethanediamine |
InChI |
InChI=1S/C5H12Cl2N2/c1-8(2)5(6,7)9(3)4/h1-4H3 |
InChI Key |
ACWFISNVROETAY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(N(C)C)(Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium Hexafluorophosphate)
- Structure: Contains a bis(dimethylamino)methylene group linked to a triazolo-pyridinium core and a hexafluorophosphate counterion.
- Synthesis: Prepared via multi-step reactions involving bis(dimethylamino)methylene precursors.
- Applications : Widely used as a peptide coupling reagent due to its ability to activate carboxylic acids for amide bond formation .
4,4'-Bis(dimethylamino)benzophenone
- Structure: Aromatic compound with two dimethylamino groups attached to a benzophenone backbone.
- Synthesis : Derived via Friedel-Crafts acylation or aromatic substitution reactions.
- Applications: Used in photochemical studies and as an intermediate in dye synthesis. Its aromaticity contrasts with the aliphatic nature of bis(dimethylamino)methane .
4-(Dimethylamino)pyridine (DMAP)
- Structure: Pyridine ring substituted with a dimethylamino group.
- Applications : Acts as a catalyst in esterifications and acylations due to its strong nucleophilic character .
Para-Substituted Dimethylamino Derivatives
- Examples : Fluorescent compounds such as 11e, 13e, and 15e (from ).
- Properties: Exhibit narrow emission maxima (553–557 nm) in dichloromethane, attributed to electronic effects of para-substituted dimethylamino groups. These derivatives demonstrate higher quantum yields compared to aliphatic bis(dimethylamino)methane .
Chemical and Physical Property Comparison
Fluorescence Data of Para-Substituted Dimethylamino Derivatives ()
| Compound | Emission Maxima (nm) | Quantum Yield (Φ) | Reference |
|---|---|---|---|
| 11e | 553 | 0.85 | |
| 13e | 555 | 0.78 | |
| 15e | 557 | 0.82 |
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